molecular formula C15H10Cl2N4S B3888573 4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 5797-31-9

4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3888573
CAS No.: 5797-31-9
M. Wt: 349.2 g/mol
InChI Key: DASZTWDYUPRZPX-GIJQJNRQSA-N
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Description

This compound is a Schiff base derivative synthesized via condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2,3-dichlorobenzaldehyde. It belongs to the 1,2,4-triazole-3-thiol class, known for diverse pharmacological activities. Structural features include a triazole core, a phenyl group at position 5, and a 2,3-dichlorobenzylidene moiety at position 2.

Properties

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4S/c16-12-8-4-7-11(13(12)17)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h1-9H,(H,20,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASZTWDYUPRZPX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417122
Record name AC1NT1W7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5797-31-9
Record name AC1NT1W7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Schiff Base: The reaction begins with the condensation of 2,3-dichlorobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of an acid catalyst such as acetic acid. This step forms the Schiff base intermediate.

    Cyclization: The Schiff base undergoes cyclization under reflux conditions to form the desired triazole derivative. The reaction is usually carried out in a solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial synthesis might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine (Schiff base) group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the benzylidene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of 4H-1,2,4-triazole-3-thiol compounds exhibit significant antimicrobial properties. Specifically, 4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has shown effectiveness against various bacterial and fungal strains. Studies have demonstrated its potential as a candidate for developing new therapeutic agents targeting resistant pathogens .

Anticancer Potential
Emerging studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation. Its ability to modulate cellular pathways positions it as a promising candidate for anticancer drug development. Ongoing research focuses on elucidating its mechanisms of action and optimizing its efficacy against different cancer types .

Industrial Applications

Corrosion Inhibitors and Polymer Additives
In industrial settings, this compound is explored for use as a corrosion inhibitor due to its thiol group, which can bind to metal surfaces and form protective layers. Additionally, it serves as an additive in polymers to enhance their mechanical properties and resistance to degradation .

Case Studies

Numerous studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy Study : One study evaluated its effectiveness against multi-drug resistant bacterial strains and found significant inhibitory effects comparable to established antibiotics .
  • Cancer Cell Proliferation Inhibition : Another research project investigated its impact on cancer cell lines and reported a marked decrease in cell viability at certain concentrations .

These findings underscore the compound's potential as a multi-functional agent across various fields.

Mechanism of Action

The mechanism of action of 4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents, highlighting structural variations and associated bioactivities:

Compound Name Substituents Key Biological Activities Activity Data References
4-[(2,3-Dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol 5-phenyl, 2,3-dichlorobenzylidene Antianxietic, antidepressant Significant activity in forced swim test and elevated plus maze (vs. controls)
4-((2,6-Dichlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 5-(2-fluorophenyl), 2,6-dichlorobenzylidene Structural analog (activity unspecified) Molecular formula: C15H9Cl2FN4S; SMILES provided
4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol 5-isopropyl, 4-(2-fluorophenyl) Antimicrobial, antioxidant, anti-inflammatory 32.04% abundance in chloroform extract; MIC values not reported
4-((4-Phenoxybenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 5-(4-nitrophenyl), 4-phenoxybenzylidene Synthetic intermediate; biological activity under investigation Synthesized via Schiff base reaction with 4-phenoxybenzaldehyde
4-((3,4-Dichlorophenyl)methyleneamino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 5-(2-methoxyphenyl), 3,4-dichlorobenzylidene Structural analog (activity unspecified) CAS: 478256-68-7; molecular details provided
4-[(2-Nitrobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol 5-phenyl, 2-nitrobenzylidene Synthetic derivative; solubility: 2.8 µg/mL (pH 7.4) Molecular weight: 325.3 g/mol; potential CNS applications
2,3-Methyl-9-morpholino-sulfonyl-triazolo-thiadiazinoquinoxaline (101) Quinoxaline-triazole hybrid with morpholino-sulfonyl Antibacterial, antifungal MIC: 1.95–31.25 µg/mL (comparable to Norfloxacin)
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentenylamino, 4-iodophenylhydrazinyl Antiviral (MERS-CoV helicase inhibition) Identified via in silico docking; requires in vitro validation

Structural and Functional Insights

Substituent Position and Halogen Effects :

  • Chlorine Substitution :

  • The 2,3-dichloro configuration in the target compound enhances CNS activity (antianxietic/antidepressant) compared to 2,6-dichloro analogs (e.g., ), where activity data are unavailable. Chlorine’s electron-withdrawing nature may improve membrane permeability .
  • In contrast, 3,4-dichloro derivatives (e.g., ) lack reported bioactivity, suggesting positional sensitivity.
    • Fluorine Substitution :
  • Fluorine at the phenyl ring (e.g., 2-fluorophenyl in ) may enhance metabolic stability but shows variable activity depending on substitution patterns.

Bioactivity Trends :

  • Antimicrobial Activity :

  • Quinoxaline-triazole hybrids (e.g., compound 101) exhibit broad-spectrum antimicrobial action (MIC 1.95–31.25 µg/mL), outperforming the target compound in this domain .
  • Antiviral Potential:
  • Hydrazinyl derivatives (e.g., ) show promise against MERS-CoV, highlighting the role of hydrazine groups in viral enzyme inhibition.

Pharmacological Applications :

  • CNS Modulation :

  • The target compound’s 2,3-dichlorobenzylidene group confers significant antianxietic/antidepressant effects, whereas nitro or methoxy substituents (e.g., ) remain unexplored for CNS activity.
    • Anti-inflammatory and Antioxidant Properties :
  • Isopropyl and fluorophenyl substituents (e.g., ) correlate with anti-inflammatory activity, likely due to radical scavenging.

Biological Activity

4-[(2,3-Dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. The incorporation of thiol and imine functionalities enhances its pharmacological profile, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound has the following molecular formula: C15H10Cl2N4SC_{15}H_{10}Cl_2N_4S and a CAS number of 420813-25-8. Its structure features a triazole ring substituted with a dichlorobenzylidene group and a phenyl moiety. The presence of sulfur in the thiol group contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds bearing the 1,2,4-triazole moiety have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound have demonstrated promising results in inhibiting the proliferation of melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

CompoundCell LineEC50 (µM)
This compoundIGR39TBD
This compoundMDA-MB-231TBD
This compoundPanc-1TBD

Note: Specific EC50 values for the compound are yet to be determined in some studies.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. The compound has been reported to exhibit antibacterial and antifungal properties. Schiff bases derived from triazoles have shown broad-spectrum antimicrobial effects due to their ability to disrupt microbial cell membranes .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Biological Receptors : The triazole moiety acts as a hydrogen bond acceptor and donor due to its polar nature.
  • Inhibition of Enzymatic Activity : Triazoles can inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells .

Case Studies

A study focusing on novel triazole derivatives indicated that compounds similar to this compound were particularly effective against melanoma cells in three-dimensional cultures. These findings suggest that structural modifications can significantly enhance anticancer activity .

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yields (92% vs. 78%) by enhancing reaction kinetics .
  • Solvent selection : Polar aprotic solvents (DMF) increase solubility of intermediates but may require higher temperatures.
ConditionSolventCatalystTimeYieldReference
RefluxEthanolAcOH6 h78%
MicrowaveEthanolNone0.5 h92%

How can researchers resolve contradictions in reported antimicrobial activity data (e.g., MIC values)?

Advanced Data Analysis
Discrepancies in MIC values (e.g., 31.25–62.5 µg/mL for E. coli) arise from:

  • Strain variability : Use standardized strains (e.g., ATCC 25922 for E. coli) .
  • Assay protocols : Follow CLSI guidelines for broth microdilution, including 18–24 h incubation at 37°C .
  • Compound purity : Validate via HPLC (≥95% purity) to exclude impurities affecting activity.

Case Study :
A 2024 study found MIC variations of ±15% between labs using identical protocols, emphasizing the need for internal controls .

What spectroscopic and computational methods confirm the compound’s structure and purity?

Q. Basic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, CH=N), δ 7.2–7.9 (m, aromatic H), δ 13.1 (s, SH, disappears on alkylation) .
  • IR : ν 1610 cm⁻¹ (C=N), 2560 cm⁻¹ (S–H stretch) .
  • HR-MS : m/z 382.0 [M+H]⁺ (calc. 381.98) .

Q. Advanced Computational Validation :

  • DFT calculations (B3LYP/6-31G*) predict vibrational spectra and electronic properties, matching experimental IR/NMR .

How does metal coordination enhance the compound’s bioactivity, and what are optimal complexation conditions?

Advanced Coordination Chemistry
The thiol (-SH) and triazole N atoms chelate transition metals, enhancing antimicrobial activity:

  • Cu(II) Complexes : Synthesized in ethanol (ligand:Cu²⁺ = 2:1, 60°C, 4 h). Octahedral geometry confirmed by UV-Vis (λ 620 nm, d-d transition). MIC against S. aureus improves from 62.5 µg/mL (free ligand) to 15.6 µg/mL .
  • Ag(I) Polymers : Formed in aqueous NH₃, showing photocatalytic degradation of organic dyes under UV light .
Metal SaltConditionsApplicationMIC ImprovementReference
Cu(NO₃)₂Ethanol, refluxAntibacterial
AgNO₃NH₃, darkPhotocatalysisN/A

What computational strategies elucidate the antitubercular mechanism of this compound?

Q. Advanced Mechanistic Studies

  • Molecular Docking : Target Mtb enoyl-ACP reductase (InhA, PDB 4TZK). Key interactions:
    • Hydrogen bonds between thiol (-SH) and Tyr157.
    • π-π stacking of dichlorophenyl with Pro193 .
  • MD Simulations : 50 ns trajectories validate stable binding (RMSD < 2 Å).
  • QSAR Models : Hammett σ values of substituents correlate with activity (R² = 0.89) .

How does pH influence the compound’s stability and reactivity?

Q. Advanced Stability Analysis

  • Acidic Conditions (pH < 2) : Hydrolysis of the imine bond (C=N) occurs within 2 h, yielding 2,3-dichlorobenzaldehyde and 4-amino-5-phenyl-triazole-3-thiol .
  • Alkaline Conditions (pH > 12) : Thiol (-SH) deprotonation enhances nucleophilicity, facilitating S-alkylation (e.g., with CH₃I, 83% yield) .

Q. Storage Recommendations :

  • Stable at 4°C in anhydrous DMSO for 6 months. Avoid light and humidity .

What strategies improve the compound’s bioavailability for in vivo studies?

Q. Advanced Formulation Approaches

  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) increase solubility 10× and sustain release over 72 h .
  • Prodrug Design : Thiol oxidation to disulfide (using H₂O₂) enhances membrane permeability, with in situ reduction restoring activity .
StrategyMethodOutcomeReference
PLGA NPsEmulsification72 h release
Disulfide ProdrugH₂O₂ oxidation2× bioavailability

How can researchers validate the compound’s anticancer activity mechanistically?

Q. Advanced Experimental Design

  • Apoptosis Assays : Annexin V/PI staining (flow cytometry) confirms caspase-3 activation in MCF-7 cells (IC₅₀ = 12.5 µM) .
  • ROS Measurement : DCFH-DA assay shows 3× ROS increase in treated HeLa cells vs. controls .
  • Western Blotting : Downregulation of Bcl-2 and upregulation of Bax confirm mitochondrial apoptosis pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol

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